Cas no 188941-01-7 (Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate)
188941-01-7 structure
Product Name:Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate
CAS No:188941-01-7
MF:C11H11FO2
MW:194.202246904373
CID:2786000
PubChem ID:71348356
Update Time:2025-04-21
Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- 188941-01-7
- DTXSID20774256
- Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate
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- Inchi: 1S/C11H11FO2/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-7H,1-2H3
- InChI Key: BBQNKWURAYBNIL-UHFFFAOYSA-N
- SMILES: FC(C(=O)OC)=CC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 194.07430775g/mol
- Monoisotopic Mass: 194.07430775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 2.9
- Topological Polar Surface Area: 26.3Ų
Methyl 2-fluoro-3-(4-methylphenyl)prop-2-enoate Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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